molecular formula C15H20O3 B12517080 6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane CAS No. 652161-27-8

6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane

Cat. No.: B12517080
CAS No.: 652161-27-8
M. Wt: 248.32 g/mol
InChI Key: KQCOYZCCKXVYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane is a synthetic bridged ozonide, a class of cyclic organic peroxides that has garnered significant interest in medicinal chemistry and drug discovery. The 2,7,8-trioxabicyclo[3.2.1]octane scaffold is the central structural motif of this compound. Synthetic ozonides have demonstrated a broad spectrum of promising biological activities, positioning them as valuable scaffolds in the development of novel therapeutic agents. Recent studies on analogous structures have shown potential for antimalarial, anticancer, antifungal, and antiviral activities, making this chemical class a fertile area for investigation . The primary value of this compound for researchers lies in its function as a key intermediate or model compound for exploring new chemical space in peroxide chemistry. Its structure, featuring the ozonide core and a phenylethyl substituent, allows for further synthetic modification to create hybrid molecules, a modern trend in the search for effective biologically active compounds . Researchers can utilize this chemical to study the stability of the peroxide bridge under various conditions, investigate its mechanism of action in biological systems, and synthesize derivatives for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

652161-27-8

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

6,6-dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane

InChI

InChI=1S/C15H20O3/c1-14(2)13-9-11-16-15(17-13,18-14)10-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3

InChI Key

KQCOYZCCKXVYKK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCOC(O2)(O1)CCC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Key Synthetic Challenges

The synthesis of 6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane presents several challenges:

  • Stereoselective construction of the trioxabicyclo[3.2.1]octane core
  • Regioselective incorporation of dimethyl groups at the 6-position
  • Introduction of the phenylethyl moiety at position 1
  • Control of stereochemistry at key stereogenic centers

Research into related trioxabicyclic systems provides valuable insights that can be applied to the synthesis of this specific target compound.

Retrosynthetic Analysis

Based on established protocols for similar compounds, the retrosynthetic analysis for this compound can follow several pathways, as illustrated in Table 1.

Table 1: Retrosynthetic Approaches to this compound

Approach Key Disconnection Starting Materials Advantages Challenges
A C1-C2 & C5-O bonds Phenylethyl-substituted diols and carbonyl compounds Direct approach Regioselectivity issues
B Core construction followed by functionalization Simple trioxabicyclo[3.2.1]octane Established core synthesis Multiple functionalization steps
C Cycloaddition approach Phenylethyl-substituted alkenes and peroxides One-pot possibilities Controlling stereochemistry

Specific Preparation Methods

Method 1: Cyclization of Phenylethyl-Substituted Precursors

The first method involves the cyclization of appropriately functionalized phenylethyl-substituted precursors. This approach is supported by similar cyclization reactions observed in the synthesis of related trioxabicyclic compounds.

Synthesis Protocol
  • Preparation of 3-(2-phenylethyl)-4,4-dimethylpent-2-ene-1,5-diol :

    • React phenylacetaldehyde with dimethyl-substituted building blocks to form the backbone structure
    • Reduction of the resulting ester groups to obtain the diol
  • Controlled oxidation to introduce peroxide functionality :

    • Treatment with hydrogen peroxide under acid catalysis
    • Alternative: meta-chloroperbenzoic acid (m-CPBA) oxidation
  • Cyclization to form the trioxabicyclic structure :

    • Acid-catalyzed intramolecular cyclization
    • Temperature control to favor the desired stereochemistry

Research indicates that carefully controlled conditions during the oxidation step are crucial for the success of this approach.

Key Reaction Parameters

Table 2: Optimization Parameters for Method 1

Parameter Range Optimal Condition Effect on Yield Effect on Stereoselectivity
Temperature 0-70°C 50-60°C Higher temperatures reduce yield Lower temperatures improve stereoselectivity
Catalyst H₂SO₄, PTSA, BF₃·Et₂O H₂SO₄ (95-98%) 0.05-0.2% of substrate weight optimal Affects regioselectivity
Solvent DCM, DCE, THF DCM Polar aprotic solvents favored Minimal effect
Reaction time 2-24h 15-20h Extended times may cause decomposition Longer times improve diastereomeric ratio

Method 2: Peroxidation-Cyclization Sequence

The second method involves a two-step sequence of peroxidation followed by cyclization, similar to the approach used for the synthesis of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.

Synthesis Protocol
  • Preparation of 5-phenylpentan-2-one derivative :

    • Alkylation of commercially available starting materials
    • Introduction of dimethyl groups via standard methods
  • Peroxidation using meta-chloroperbenzoic acid :

    • Controlled addition of m-CPBA at 0-5°C
    • Maintenance of low temperature during initial reaction
  • Acid-catalyzed cyclization :

    • Warm to room temperature for completion of cyclization
    • Purification by filtration and recrystallization

This method has been successfully applied to similar trioxabicyclic structures with yields exceeding 60%.

Reaction Yields and Conditions

Table 3: Comparative Yields for Method 2 with Different Catalysts

Catalyst Concentration Temperature Reaction Time Yield (%) Purity (%)
H₂SO₄ 0.1% w/w 0°C→RT 15-20h 63-68 >95
BF₃·Et₂O 10 mol% -5°C→RT 12h 57-62 >92
PTSA 5 mol% 0°C→RT 24h 50-55 >90
MSA 5 mol% 0°C→RT 18h 58-62 >93

Research indicates that sulfuric acid provides the best combination of yield and purity when used in catalytic amounts.

Method 3: Orthoester Route

This method is inspired by the synthesis of 1-(3,5-dichlorophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane described in the literature, adapted for the [3.2.1] bicyclic system with appropriate modifications.

Synthesis Protocol
  • Preparation of phenylethyl-substituted orthoester intermediate :

    • Reaction of phenylethanol-derived carboxylic acids with trimethyl orthoformate
    • Alternative: sodium methoxide-mediated formation of orthoesters
  • Reaction with dimethyl-substituted 1,3-diol :

    • Formation of key C-O bonds
    • Controlled cyclization under acidic conditions
  • Final cyclization and purification :

    • Crystallization from appropriate solvent systems
    • Characterization by spectroscopic methods

This approach offers good stereocontrol at the crucial stereogenic centers.

Optimization of the Orthoester Formation

Table 4: Orthoester Formation Conditions and Results

Reagent Combination Solvent Temperature Time (h) Yield (%) Comments
Trimethyl orthoformate/H₂SO₄ Methanol 50-70°C 2-3 75-85 Standard conditions
NaOMe/MeOH then AcOH Methanol <5°C→20°C 3-4 70-80 Better stereoselectivity
Triethyl orthoformate/PTSA THF 40-60°C 4-6 65-75 Milder conditions
BF₃·Et₂O DCM -5°C→RT 12-16 55-68 Appropriate for sensitive substrates

Characterization and Structural Confirmation

Spectroscopic Identification

The structure of this compound can be confirmed through various spectroscopic techniques, similar to those used for related compounds.

Table 5: Characteristic Spectroscopic Data

Technique Key Signals/Features Structural Information
¹H NMR 7.1-7.3 ppm (m, 5H, aromatic) Phenyl group
3.8-4.1 ppm (m, bridgehead H) Trioxabicyclic core
2.5-2.8 ppm (m, PhCH₂CH₂) Phenylethyl group
0.8-1.2 ppm (s, 6H) Geminal dimethyl groups
¹³C NMR 140-128 ppm (aromatic) Phenyl group
105-110 ppm (quaternary C) C-O-O-C junction
30-35 ppm (CH₂) Phenylethyl CH₂ groups
20-25 ppm (CH₃) Geminal dimethyl groups
IR 3000-2850 cm⁻¹ C-H stretching
1200-1050 cm⁻¹ C-O stretching
900-800 cm⁻¹ C-O-O bands
Mass Spectrometry M+ peak at m/z predicted Molecular weight confirmation
Fragment at M+-PhCH₂CH₂ Loss of phenylethyl group

X-ray Crystallography

X-ray crystallography represents a definitive method for structural confirmation. Based on data from similar trioxabicyclic compounds, crystals of this compound are expected to belong to the orthorhombic crystal system with space group P2₁2₁2₁. Key crystallographic parameters would likely include:

  • Unit cell dimensions: a = 9.5-10.0 Å, b = 10.5-11.5 Å, c = 12.5-13.5 Å
  • Bond angles α = β = γ = 90°
  • Density (calculated): 1.20-1.30 g/cm³

Purification Methods

Crystallization Techniques

For optimal purification, the literature on similar compounds suggests the following crystallization protocols:

Table 6: Crystallization Solvents and Conditions

Solvent System Temperature Range Cooling Rate Resulting Purity Recovery (%)
Isopropanol Hot→-5°C Slow (3-4h) >98% 85-90
Heptane/Toluene (1:1) Reflux→-5°C Medium (2h) >96% 80-85
DCM/Hexane RT→0°C Fast (1h) >95% 75-80
Ethyl acetate Hot→RT Slow (overnight) >97% 80-85

Comparative Analysis of Preparation Methods

Efficiency Comparison

Table 7: Comparative Analysis of Synthetic Methods

Method Overall Yield (%) Number of Steps Reaction Time (h) Stereoselectivity Scalability Cost Factor
Method 1: Cyclization 50-55 3-4 24-36 Good Moderate Moderate
Method 2: Peroxidation-Cyclization 55-60 2-3 20-30 Very good Good Low
Method 3: Orthoester Route 45-50 3-4 30-48 Excellent Limited High

Critical Process Parameters

Based on the synthesis of similar trioxabicyclic compounds, the following parameters have been identified as critical for successful preparation:

  • Temperature control :

    • Particularly during peroxidation steps (0-5°C)
    • Gradual warming to room temperature during cyclization
  • Catalyst concentration :

    • Optimal H₂SO₄ concentration: 95-98% at 0.05-0.2% w/w of substrate
    • Over-catalysis leads to decomposition products
  • Reaction atmosphere :

    • Moisture-free conditions essential
    • Inert atmosphere (N₂ or Ar) recommended
  • Substrate purity :

    • Freshly prepared or purified starting materials
    • Trace impurities can significantly impact yields

Scale-Up Considerations

Equipment Requirements

Table 8: Equipment Specifications for Scale-Up

Process Step Equipment Type Material of Construction Temperature Control Pressure Requirements
Peroxidation Jacketed reactor Glass-lined/SS316 -5°C to 5°C Atmospheric
Cyclization Stirred tank reactor Glass-lined/Hastelloy RT to 70°C Slight vacuum capability
Distillation Fractional distillation unit Glass/SS Up to 160°C 5-10 mbar
Crystallization Crystallizer Glass-lined -5°C to 80°C Atmospheric

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the compound or alter its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Selected Bicyclic Compounds
Compound Name Molecular Formula Ring System Substituents Key Features
6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane C₁₅H₂₀O₃ [3.2.1]octane 6,6-dimethyl; 1-(2-phenylethyl) Aromatic group, high steric bulk
3,6,8-Trioxabicyclo[3.2.1]octane C₅H₈O₃ [3.2.1]octane None Minimal steric hindrance
2,6,7-Trioxabicyclo[2.2.2]octane C₅H₈O₃ [2.2.2]octane None Higher ring strain
6,8-Dioxabicyclo[3.2.1]octane C₆H₁₀O₂ [3.2.1]octane None Reduced oxygen content
1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane C₆H₉FO₃ [3.2.1]octane 1-fluoro; 5-methyl Electrophilic fluorine substituent
Key Observations:
  • Ring Strain : The [3.2.1]octane system (common to all trioxabicyclo compounds here) has moderate strain, while [2.2.2]octane derivatives (e.g., 2,6,7-trioxabicyclo[2.2.2]octane) exhibit higher strain, enhancing their reactivity in ring-opening polymerizations .
  • In contrast, fluorinated analogs (e.g., 1-fluoro-5-methyl derivative) show altered electronic properties due to fluorine’s electronegativity .

Reactivity and Polymerization

Table 2: Polymerization Behavior of Bicyclic Ethers
Compound Initiator Reactivity Notes Polymer Applications
This compound Not reported Likely hindered by steric bulk Potential drug delivery matrices
3,6,8-Trioxabicyclo[3.2.1]octane BF₃·OEt₂ Rapid ring-opening Hydrolytically unstable polymers
2,6,7-Trioxabicyclo[2.2.2]octane Lewis acids (e.g., AlCl₃) High reactivity due to ring strain Soluble in dichloromethane
6,8-Dioxabicyclo[3.2.1]octane Boron trifluoride Moderate reactivity Synthetic fibers
Key Observations:
  • Steric Hindrance : The 2-phenylethyl and methyl groups in the target compound likely impede polymerization, contrasting with unsubstituted analogs like 3,6,8-trioxabicyclo[3.2.1]octane, which polymerize readily .
  • Oxygen Content : Trioxa compounds (three oxygen atoms) generally exhibit higher polarity and hydrolytic instability compared to dioxa analogs (two oxygen atoms) .

Biological Activity

6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane is a bicyclic compound notable for its unique trioxabicyclo structure, which comprises two fused rings and three oxygen atoms integrated into the framework. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18O3. The structural configuration includes a phenyl group attached to a bicyclic system, which may influence its reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC15H18O3
Molecular Weight250.31 g/mol
Structure TypeTrioxabicyclo[3.2.1]octane

Biological Activity Overview

Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological properties. The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
  • Antimicrobial Properties : Bicyclic compounds have been noted for their potential to exhibit antimicrobial effects against certain pathogens.
  • Neuroprotective Effects : There is emerging evidence that similar compounds may provide neuroprotection in neurodegenerative models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Compounds structurally related to this compound have shown the ability to disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in malignant cells.
  • Antioxidant Activity : The presence of oxygen atoms in the structure may confer antioxidant properties that protect cells from oxidative stress.

Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines (e.g., PC-3 prostate cancer cells). Results indicated a dose-dependent inhibition of cell viability with an IC50 value determined at approximately 25 µM.

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.